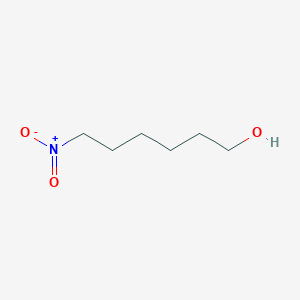

6-Nitro-1-hexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitrohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBSQQUIASSUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategical Approaches to the De Novo Synthesis of 6 Nitro 1 Hexanol and Analogues

Conventional Synthetic Routes and Methodological Refinements

Traditional methods for the introduction of a nitro group into an aliphatic chain often rely on nucleophilic substitution or direct functional group manipulation. These routes, while established, are continually undergoing refinement to improve yields, selectivity, and safety.

Nitrite (B80452) Substitution Reactions in Alkyl Halide Precursors

The precursor, 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol (B126649) or 6-iodo-1-hexanol), can be prepared from 1,6-hexanediol (B165255). The choice of the halogen and the nitrite salt can significantly influence the outcome of the reaction. The reaction of an alkyl halide with a nitrite salt is known to be complex, as the nitrite ion is an ambident nucleophile, capable of attacking via either the nitrogen or the oxygen atom. This can lead to the formation of both the desired nitroalkane (R-NO₂) and the isomeric alkyl nitrite ester (R-ONO) as a byproduct. researchgate.net

Table 1: Comparison of Nitrite Sources for Nucleophilic Substitution

| Nitrite Salt | Typical Solvent | Key Characteristics | Anticipated Major Product |

| Silver Nitrite (AgNO₂) | Diethyl ether, Acetonitrile (B52724) | Covalent nature of the Ag-O bond favors N-attack. | Nitroalkane (R-NO₂) |

| Sodium Nitrite (NaNO₂) | Dimethylformamide (DMF) | Ionic nature, more economical. Can lead to mixtures. | Mixture of Nitroalkane and Alkyl Nitrite |

To favor the formation of the C-N bond, silver nitrite (AgNO₂) is often the reagent of choice. The silver cation coordinates with the halogen, facilitating its departure and the subsequent attack by the nitrogen atom of the nitrite ion. While sodium nitrite is a more economical alternative, it often results in lower yields of the desired nitroalkane. researchgate.net

A plausible reaction scheme starting from 6-bromo-1-hexanol is as follows:

Br-(CH₂)₆-OH + AgNO₂ → O₂N-(CH₂)₆-OH + AgBr

This reaction would typically be carried out in a suitable aprotic solvent to avoid interference from the hydroxyl group.

Direct Nitration Strategies for Hexanol Derivatives

The direct nitration of an alcohol to form a nitroalkane is a challenging transformation. Conventional nitrating agents, such as a mixture of nitric acid and sulfuric acid, typically lead to the formation of nitrate (B79036) esters (-ONO₂) rather than C-nitro compounds (-NO₂). researchgate.netscirp.org The nitration of alcohols is also a potentially hazardous reaction that requires careful control of conditions. wikipedia.org

However, recent advancements in synthetic methodology have explored novel reagents and conditions to achieve the O-nitration of alcohols, which, while not forming the C-nitro bond directly, is a related transformation. For instance, a mechanochemical ball-milling protocol has been developed for the electrophilic nitration of various alcohols, showing high efficiency and selectivity for primary over secondary alcohols. mdpi.comwikipedia.org Another approach utilizes N,6-dinitrosaccharin in the presence of a Lewis acid catalyst for the selective O-nitration of alcohols under mild conditions. acs.org

It is important to distinguish these O-nitration methods, which yield nitrate esters, from the C-nitration required to form 6-nitro-1-hexanol. Direct C-H bond nitration of alkanes is notoriously difficult to control and generally not a practical laboratory synthesis method for a molecule with other functional groups. Therefore, direct nitration of 1,6-hexanediol to selectively produce this compound is not considered a primary synthetic route due to issues with selectivity and the high propensity for oxidation and nitrate ester formation.

Controlled Oxidations of Aminohexanols with Selective Reagents

An alternative synthetic strategy begins with 6-amino-1-hexanol (B32743), a readily available bifunctional molecule. The goal is to selectively oxidize the primary amino group to a nitro group while leaving the primary hydroxyl group intact. The oxidation of primary amines to nitro compounds can be achieved with a variety of strong oxidizing agents. publish.csiro.auorganic-chemistry.org

The key challenge in this approach is the chemoselectivity of the oxidant. Many reagents capable of oxidizing a primary amine to a nitro group will also oxidize a primary alcohol to an aldehyde or a carboxylic acid. Therefore, the choice of the oxidizing agent is critical.

Several reagents have been reported for the oxidation of primary amines to nitro compounds, including:

Trifluoroperacetic acid (TFPAA): This is a powerful oxidizing agent that has been used for the conversion of anilines to nitroarenes and can also oxidize aliphatic amines. publish.csiro.aursc.org

Dimethyldioxirane (DMDO): DMDO is another potent yet often mild oxidizing agent that has been shown to convert primary amines to the corresponding nitro compounds. publish.csiro.au

Sodium perborate (B1237305): In combination with acetic acid, sodium perborate can oxidize anilines to nitroarenes, although its efficacy with aliphatic amino alcohols would need to be established. publish.csiro.au

A potential reaction scheme is as follows:

H₂N-(CH₂)₆-OH + [Oxidizing Agent] → O₂N-(CH₂)₆-OH

The success of this route is contingent upon the ability of the chosen oxidant to discriminate between the nucleophilic amino group and the hydroxyl group under the reaction conditions. The relative reactivity of these two functional groups towards the oxidant will determine the feasibility and yield of the desired transformation.

Table 2: Potential Oxidizing Agents for the Conversion of 6-Amino-1-hexanol

| Oxidizing Agent | Typical Reaction Conditions | Potential for Selectivity |

| Trifluoroperacetic acid | Buffered, low temperature | High reactivity may lead to over-oxidation of the alcohol. |

| Dimethyldioxirane | Acetone, neutral pH | May offer better selectivity under carefully controlled conditions. |

| Sodium perborate/Acetic acid | 50-55 °C | Selectivity for amine over alcohol is uncertain for aliphatic substrates. |

Catalytic Methodologies for Nitroalcohol Formation

Catalytic methods offer the potential for more efficient, selective, and environmentally benign synthetic routes. For the synthesis of nitroalcohols, catalytic variants of the Henry (nitroaldol) reaction are particularly relevant.

Heterogeneous Catalysis in Nitroalkane Condensation Reactions

The Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, is a fundamental C-C bond-forming reaction that produces β-nitroalcohols. wikipedia.org A retrosynthetic analysis of this compound suggests that it could be formed from a five-carbon aldehyde containing a protected hydroxyl group and nitromethane (B149229).

Protected-O-(CH₂)₄-CHO + CH₃NO₂ → Protected-O-(CH₂)₄-CH(OH)-CH₂NO₂

Subsequent deprotection and reduction of the secondary alcohol would be required to reach the target molecule. A more direct, albeit challenging, approach would be the condensation of 5-hydroxypentanal (B1214607) with nitromethane.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled. Various solid base catalysts have been explored for the Henry reaction. scirp.org These include:

Basic alumina (B75360) (Al₂O₃) scirp.org

Alumina-supported potassium fluoride (B91410) (KF/Al₂O₃) scirp.org

Amberlyst A-21 (a weakly basic ion-exchange resin) scirp.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be designed with specific catalytic sites. Their high surface area and tunable basicity make them promising catalysts for Henry reactions. Various MOFs, including those based on cobalt, copper, and zinc, have shown catalytic activity. researchgate.netmdpi.comcore.ac.uk

Table 3: Examples of Heterogeneous Catalysts for the Henry Reaction

| Catalyst | Substrates | Conditions | Outcome |

| Co-based MOF | Benzaldehyde, Nitromethane | Water, 70 °C, 24 h | 83% yield |

| Cu-based MOF | 4-Nitrobenzaldehyde, Nitromethane | Solvent-free, 70 °C, 36 h | 85% yield |

| Zn-based MOF | Benzaldehyde, Nitromethane | Methanol (B129727), 60 °C, 24 h | 71% conversion |

The application of these catalysts to the condensation of an omega-hydroxyaldehyde with nitromethane would be a novel extension of their utility, potentially providing a direct catalytic route to molecules like this compound.

Homogeneous Catalytic Systems for Carbon-Carbon Bond Formation Leading to Nitroalcohols

Homogeneous catalysis for the Henry reaction often involves the use of soluble metal complexes, frequently with chiral ligands to induce enantioselectivity in the formation of the new stereocenter. mdpi.comorganic-chemistry.orgacs.org While this compound is achiral, the principles of homogeneous catalysis are still applicable for efficient bond formation.

Commonly used homogeneous catalysts for the Henry reaction include complexes of:

Copper(I) and Copper(II): Copper salts, often in combination with chiral ligands such as bis(oxazolines) or amino alcohols, are effective catalysts for the asymmetric Henry reaction. mdpi.comorganic-chemistry.org

Zinc(II): Zinc triflate, in the presence of a base and a chiral ligand like N-methylephedrine, can catalyze the enantioselective addition of nitromethane to aldehydes. wikipedia.org

Lanthanide complexes: Polymetallic catalysts involving lanthanum have also been developed for diastereoselective and enantioselective Henry reactions. uwindsor.ca

A typical homogeneous catalytic cycle for a metal-catalyzed Henry reaction involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the metal center, which facilitates the C-C bond formation. rsc.org

The development of a homogeneous catalytic system for the synthesis of this compound via a Henry-type reaction would likely focus on achieving high yields and minimizing side reactions, such as dehydration of the resulting nitroalcohol. The choice of solvent and base is crucial in these systems to ensure the stability of the catalyst and the product. sciencemadness.org

Asymmetric Catalysis for Enantioselective and Diastereoselective Nitroalcohol Synthesis

The asymmetric Henry (nitroaldol) reaction is a cornerstone for the carbon-carbon bond-forming strategy to produce chiral nitroalcohols. This reaction, involving the coupling of a nitroalkane with an aldehyde or ketone, can generate up to two new stereogenic centers. almacgroup.com The development of sophisticated chiral catalysts has enabled high levels of enantio- and diastereocontrol, which would be critical for synthesizing chiral analogues of this compound. rsc.org

Research in this area has focused on two main classes of catalysts: chiral metal complexes and metal-free organocatalysts.

Metal-Based Catalysis : Complexes of metals such as copper, nickel, and zinc with chiral ligands are effective in catalyzing the Henry reaction. researchgate.net For instance, heterobimetallic catalysts, such as a complex of Nd₅O(OⁱPr)₁₃ with an amide-based ligand and NaHMDS, have been shown to promote the nitroaldol reaction for a variety of nitroalkanes and aldehydes, affording products with high anti-selectivity (up to >40/1 anti/syn ratio) and enantioselectivity (up to 98% ee). acs.org Such systems offer a powerful tool for controlling the stereochemistry of nitroalcohols.

Organocatalysis : Metal-free organocatalysts, particularly bifunctional catalysts bearing both a Brønsted acid/base site and a hydrogen-bond donor, have emerged as a powerful alternative. Guanidine-thiourea bifunctional organocatalysts have been successfully used in asymmetric diastereoselective Henry reactions between aliphatic aldehydes and nitroalkanes, yielding syn-selective products with high enantioselectivity. rsc.org

The application of these methods to the synthesis of ω-nitroalcohols would typically involve the reaction of a nitro-functionalized aldehyde with a suitable nucleophile or a functionalized nitroalkane with an aldehyde. For this compound synthesis, this could involve the reaction of 6-nitrohexanal with a nucleophile in the presence of a chiral catalyst.

| Catalyst Type | Example Catalyst/Ligand | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Heterobimetallic | Nd/Na complex with amide-ligand | Various aldehydes and nitroalkanes | Highly anti-selective (up to >40:1 dr) and enantioselective (up to 98% ee). | acs.org |

| Organocatalyst | Guanidine-thiourea bifunctional catalyst | Aliphatic aldehydes and nitroalkanes | Moderate to good yields; syn-selective products with high enantioselectivity. | rsc.org |

| Copper Complex | Cu(II) with Chiral BINIM Ligands | Aromatic aldehydes and nitromethane | Demonstrated as an efficient enantioselective catalyst for the nitroaldol reaction. | researchgate.net |

Biocatalytic Transformations in ω-Nitroalcohol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing nitroalcohols. rsc.org Enzymes can operate under mild conditions and exhibit remarkable stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of complex molecules like this compound. almacgroup.com The growing demand for sustainable synthetic methods has spurred significant research into enzyme-mediated routes for producing chiral nitroalcohols. rsc.orgmdpi.com

Enzyme-Mediated Routes for Stereocontrolled Nitroalcohol Production

Several classes of enzymes have been investigated for the stereocontrolled synthesis of nitroalcohols. These biocatalytic strategies can be broadly categorized into kinetic resolutions of racemic mixtures and direct asymmetric synthesis. rsc.org

Alcohol Dehydrogenases (ADHs) : One prominent method is the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols using ADHs. researchgate.netmdpi.com Researchers have screened commercial ADHs for the reduction of various aromatic and aliphatic nitroketones, achieving high conversions and excellent enantioselectivities for both (R)- and (S)-enantiomers depending on the enzyme used. mdpi.com For example, one specific ADH can produce (R)-nitroalcohols with yields of 79–99% and enantiomeric excess (ee) values between 92–99%. mdpi.com This approach could be applied to synthesize a chiral version of this compound from 6-nitro-1-oxohexane.

Hydrolases (Lipases) : Lipases are frequently used for the kinetic resolution of racemic nitroalcohols through enantioselective acylation. rsc.orgresearchgate.net This method involves the enzymatic acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated nitroalcohol from the unreacted enantiomer.

Hydroxynitrile Lyases (HNLs) : HNLs, which naturally catalyze the addition of hydrogen cyanide to aldehydes, have been shown to catalyze the Henry reaction as well. almacgroup.com For instance, the (S)-selective HNL from Hevea brasiliensis can promote the enantioselective addition of nitromethane to aldehydes. mdpi.comnih.gov A novel approach involves the retro-Henry reaction for kinetic resolution. An (R)-selective HNL from Arabidopsis thaliana was used for the stereoselective C-C bond cleavage of a racemic β-nitroalcohol, yielding the (S)-enantiomer with up to 99% ee and 47% conversion. nih.gov

Halohydrin Dehalogenases (HHDHs) : A more recent and unconventional enzymatic route involves the ring-opening of epoxides with nitrite as a nucleophile, catalyzed by HHDHs. acs.org This reaction can produce chiral β-nitroalcohols with high enantioselectivity. An HHDH was discovered that exhibits high chemoselectivity for N-attack over O-attack of the nitrite ion, affording aryl-substituted chiral β-nitroalcohols with >99% ee. acs.org This pathway could be adapted for ω-nitroalcohols by using a terminal epoxide precursor.

| Enzyme Class | Biocatalytic Strategy | Substrate Example | Product Outcome | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | α-Nitroketones | (R)- or (S)-β-nitroalcohols, >90% ee | mdpi.com |

| Hydrolase (Lipase) | Kinetic resolution | Racemic β-nitroalcohols | Separated enantiomers of nitroalcohol and acylated nitroalcohol | rsc.orgresearchgate.net |

| Hydroxynitrile Lyase (HNL) | Kinetic resolution (retro-Henry) | Racemic 2-nitro-1-phenylethanol | (S)-2-nitro-1-phenylethanol, up to 99% ee | nih.gov |

| Halohydrin Dehalogenase (HHDH) | Asymmetric nucleophilic substitution | Styrene oxides and nitrite | (S)-β-nitroalcohols, >99% ee | acs.org |

Investigation of Enzymatic Pathways in De Novo Synthesis

De novo synthesis refers to the construction of complex molecules from simple precursors, as opposed to modifying existing complex molecules. wikipedia.org In a biocatalytic context, this involves designing multi-enzyme cascades to produce a target molecule from basic building blocks like sugars or amino acids. nih.gov While a complete de novo pathway for this compound has not been extensively detailed, existing knowledge of metabolic pathways allows for the theoretical design of such a system.

A hypothetical de novo pathway could integrate enzymes from different metabolic routes. For example, pathways for the biosynthesis of 1-hexanol (B41254) from biomass-derived sugars have been proposed and partially validated. usda.gov These pathways could be engineered to incorporate a nitration step. The introduction of the nitro group is a key challenge, as enzymatic nitration is less common than other transformations. However, enzymes capable of nitration do exist. acs.org

The design of such a pathway would involve:

Carbon Backbone Synthesis : Utilizing enzymes from central metabolism, such as those in fatty acid synthesis or pathways engineered for hexanol production, to construct the C6 carbon chain from simple precursors like pyruvate (B1213749) and propionyl-CoA. usda.gov

Hydroxylation : Employing a hydroxylase, such as a cytochrome P450 monooxygenase, to introduce a terminal hydroxyl group at the C1 position.

Nitration : Incorporating an enzyme to add the nitro group at the C6 position. This is the most speculative step, but enzymes like halohydrin dehalogenases demonstrate the potential for biocatalytic C-N bond formation using inorganic nitrite. acs.org Another possibility is the oxidation of a terminal amino group, which could be installed by a transaminase.

This multi-step enzymatic cascade, potentially performed in a single pot or within a genetically engineered microorganism, represents a frontier in the sustainable production of functionalized chemicals like this compound. nih.govresearchgate.net

Reactivity Profiles and Transformational Chemistry of 6 Nitro 1 Hexanol

Chemoselective Functional Group Interconversions of the Nitro Moiety

The nitro group is a highly versatile functional group that can be selectively transformed through various reduction and denitration pathways.

Reductive Transformations to Aminoalcohols via Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a cornerstone of nitroalkane chemistry. Catalytic hydrogenation is a highly effective method for achieving this transformation, often yielding the corresponding aminoalcohol without affecting the hydroxyl group under controlled conditions.

Catalytic Hydrogenation: Common heterogeneous catalysts such as palladium on carbon (Pd/C), Raney nickel (Ra-Ni), or platinum oxide (PtO2) are widely employed. Hydrogen gas (H2) is typically used as the reducing agent, often in solvents like ethanol (B145695) or methanol (B129727). The reaction conditions (pressure, temperature, catalyst loading) can be optimized to favor the formation of the primary amine. For instance, Raney nickel has been noted for its efficacy in reducing aliphatic nitro alcohols to amino alcohols google.com. Palladium-based catalysts, particularly Pd/C, are also highly effective and can be used in transfer hydrogenation setups, for example, using methanol as the hydrogen source acs.orgnih.gov.

Example Reaction: The reduction of 6-nitro-1-hexanol to 6-amino-1-hexanol (B32743) is achievable via catalytic hydrogenation.

Catalysts: Pd/C, Raney Ni, Pt/C.

Reducing Agent: H2 gas.

Solvent: Ethanol, Methanol.

Conditions: Moderate pressure and temperature.

Table 3.1.1: Catalytic Hydrogenation of Nitroalkanes to Amines

| Nitroalkane Substrate | Catalyst | Reducing Agent | Solvent | Conditions | Product | Yield (approx.) | Citation |

|---|---|---|---|---|---|---|---|

| Aliphatic Nitroalkanes | Pd/C | H2 | Ethanol | Ambient T, moderate P | Primary Amines | High | wikipedia.orgcommonorganicchemistry.comblogspot.comchemeurope.comorganic-chemistry.org |

| Aliphatic Nitroalkanes | Raney Ni | H2 | Methanol | Ambient T, moderate P | Primary Amines | High | wikipedia.orgblogspot.comchemeurope.comacsgcipr.org |

| Nitroalcohols | Raney Ni | H2 | Methanol | 40-45 °C, 60 bar | Aminoalcohols | Up to 80% (with side products) | google.com |

Chemoselectivity Considerations: While catalytic hydrogenation is generally effective, the presence of other reducible functional groups can lead to a lack of chemoselectivity. Furthermore, the intermediate hydroxylamine (B1172632) species can sometimes accumulate and lead to further reactions, such as the formation of azo or azoxy compounds, especially under uncontrolled conditions acsgcipr.org. The use of specific promoters or careful control of reaction parameters can mitigate these issues acsgcipr.org.

Selective Reduction to Hydroxylamines and Related Derivatives

The nitro group can be selectively reduced to intermediate oxidation states, such as hydroxylamines (-NHOH) or nitroso (-NO) groups, by employing milder reducing agents or specific reaction conditions.

Reagents for Hydroxylamine Formation:

Metal Reductions: Zinc metal in the presence of aqueous ammonium (B1175870) chloride is a well-established method for reducing nitro compounds to hydroxylamines wikipedia.orgchemeurope.commdpi.com. Other metals like iron (Fe), tin (Sn), or samarium (Sm) in various acidic or neutral media can also be employed mdpi.com. Samarium diiodide (SmI2) in a THF/methanol mixture has been shown to reduce aliphatic nitro compounds to hydroxylamines efficiently mdma.ch.

Catalytic Methods: Supported metal catalysts, such as Pd/C or Pt/C, in combination with specific additives like amines (e.g., triethylamine) or dimethyl sulfoxide (B87167) (DMSO), can promote the selective formation of hydroxylamines by inhibiting further reduction to amines acsgcipr.orgresearchgate.netresearchgate.net. Diborane is also reported for the reduction of aliphatic nitro compounds to hydroxylamines chemeurope.com.

Electrochemical and Photochemical Methods: Electrochemical reduction under controlled potential and photocatalytic reduction using systems like methylhydrazine have also been reported for selective nitro group reduction researchgate.netacs.org.

Control of Reaction Conditions: The selectivity towards hydroxylamines over amines is highly dependent on the choice of reducing agent, catalyst, solvent, pH, and temperature. For instance, milder conditions and specific inhibitors are often required to prevent over-reduction acsgcipr.orgmdpi.com.

Table 3.1.2: Selective Reduction of Nitro Groups to Hydroxylamines

| Nitro Compound | Reducing Agent/Catalyst | Conditions | Product | Yield (approx.) | Citation |

|---|---|---|---|---|---|

| Aliphatic Nitroalkanes | Zn / NH4Cl (aq) | Mild | Hydroxylamines | Moderate to High | wikipedia.orgchemeurope.commdpi.com |

| Aliphatic Nitroalkanes | SmI2 / MeOH | THF/MeOH, RT | Hydroxylamines | Good to High | mdma.ch |

| Nitroarenes | Pd/C + DMSO | H2, RT | N-Arylhydroxylamines | Excellent | researchgate.netresearchgate.net |

Denitration Pathways and Their Mechanistic Elucidation

Denitration refers to the removal of the nitro group, typically replacing it with a hydrogen atom. This process, also known as hydrodenitration, is generally more challenging than reduction to amines.

Methods for Denitration:

Catalytic Hydrogenation: High-temperature catalytic hydrogenation over platinum on silica (B1680970) gel (Pt/SiO2) has been reported for denitrating nitroalkanes wikipedia.orgchemeurope.com.

Radical-Mediated Denitration: Tributyltin hydride (Bu3SnH) in the presence of a radical initiator (e.g., AIBN) is a common reagent for denitration, proceeding via free radical chain mechanisms wikipedia.orgchemrxiv.orgresearchgate.net. This method is noted for its selectivity, often leaving other reducible groups intact researchgate.net.

Catalytic Denitration: More recent developments include palladium-catalyzed reductive denitration, employing mild reductants like 2-propanol, which avoids the competitive formation of anilines nih.govacs.org. Photoredox catalysis using 9-fluorenol has also been developed for catalytic denitrative radical generation from nitroalkanes chemrxiv.orgthieme-connect.com.

Mechanisms: Denitration mechanisms often involve the generation of alkyl radicals through homolytic cleavage of the C-NO2 bond, followed by hydrogen atom abstraction from the reducing agent chemrxiv.orgresearchgate.netthieme-connect.com. In metal-catalyzed processes, mechanisms may involve oxidative addition of the nitroarene to the metal, followed by reductive elimination nih.govacs.org.

Table 3.1.3: Reductive Denitration of Nitroalkanes

| Nitroalkane Substrate | Reagent/Catalyst | Conditions | Product | Yield (approx.) | Citation |

|---|---|---|---|---|---|

| Aliphatic Nitroalkanes | Pt/SiO2 | High Temperature | Alkanes | Moderate | wikipedia.orgchemeurope.com |

| Aliphatic Nitroalkanes | Bu3SnH / AIBN | Refluxing Benzene | Alkanes | Good | wikipedia.orgresearchgate.net |

| Nitroalkanes | Pd-catalyzed (e.g., Pd/BrettPhos) | 2-Propanol, K3PO4, Heat | Arenes (denitrated) | Good | nih.govacs.org |

Reactions Involving the Terminal Hydroxyl Functionality

The primary alcohol group in this compound undergoes characteristic reactions typical of primary alcohols, which can be performed selectively in the presence of the nitro group.

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group can be readily converted into esters or ethers, expanding the range of accessible derivatives.

Esterification: Primary alcohols react with carboxylic acids in the presence of an acid catalyst (e.g., H2SO4) via Fischer esterification to form esters and water commonorganicchemistry.comblogspot.comnih.gov. Alternatively, reaction with acid chlorides or anhydrides, often in the presence of a base (e.g., pyridine (B92270) or triethylamine), provides a more rapid route to esters commonorganicchemistry.comnih.gov.

Example: Reaction of this compound with acetic anhydride (B1165640) would yield 6-nitrohexyl acetate (B1210297).

Table 3.2.1a: Esterification of Primary Alcohols

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Product |

|---|---|---|---|

| Primary Alcohols | Carboxylic Acid | Acid Catalyst (e.g., H2SO4) | Ester |

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide commonorganicchemistry.comnih.govtandfonline.com. Alternatively, acid-catalyzed dehydration of two alcohol molecules can form ethers, though this is more common for secondary and tertiary alcohols or under specific conditions to avoid alkene formation chemeurope.comchemrxiv.org.

Example: Reaction of this compound with sodium hydride followed by methyl iodide would yield 6-nitro-1-methoxyhexane.

Table 3.2.1b: Etherification of Primary Alcohols

| Alcohol Substrate | Alkylating Agent | Base | Product |

|---|

Selective Oxidation of the Primary Alcohol to Carbonyl Compounds and Carboxylic Acids

The primary alcohol moiety can be selectively oxidized to an aldehyde or further to a carboxylic acid.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde (6-nitrohexanal) can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions commonorganicchemistry.comorganic-chemistry.org. The reaction requires careful control to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as Jones reagent (chromic acid, CrO3 in sulfuric acid), potassium permanganate (B83412) (KMnO4), or potassium dichromate (K2Cr2O7) under acidic conditions, will oxidize the primary alcohol sequentially to the aldehyde and then to the carboxylic acid (6-nitrohexanoic acid) commonorganicchemistry.comorganic-chemistry.org. The presence of the nitro group generally does not interfere with these standard alcohol oxidation protocols, provided the conditions are not excessively harsh or incompatible with the nitro functionality.

Table 3.2.2: Oxidation of Primary Alcohols

| Alcohol Substrate | Oxidizing Agent | Product | Selectivity | Citation |

|---|---|---|---|---|

| Primary Alcohols | PCC, PDC, Swern | Aldehyde | Selective | commonorganicchemistry.comorganic-chemistry.org |

The ability to selectively transform either the nitro group or the hydroxyl group, or to perform reactions that utilize both functionalities, makes this compound a valuable intermediate in the synthesis of diverse chemical structures.

Compound List:

this compound

6-Amino-1-hexanol

Nitroalkanes

Aliphatic Nitroalkanes

Aromatic Nitroalkanes

Nitroso compounds

Hydroxylamines

N-Arylhydroxylamines

Anilines

Azoxy compounds

Azo compounds

Hydrazine compounds

Aldehydes

Carboxylic Acids

Esters

Ethers

Alkyl halides

Alcohols

Amines

6-Nitrohexanal

6-Nitrohexanoic acid

6-Nitrohexyl acetate

6-Nitro-1-methoxyhexane

Tributyltin hydride

9-Fluorenol

Raney Nickel

Palladium on Carbon (Pd/C)

Platinum oxide (PtO2)

Platinum on Silica Gel (Pt/SiO2)

Pyridinium Chlorochromate (PCC)

Pyridinium Dichromate (PDC)

Jones Reagent

Potassium Permanganate (KMnO4)

Potassium Dichromate (K2Cr2O7)

Zinc metal

Ammonium chloride

Samarium diiodide (SmI2)

Diborane

Methylhydrazine

2-Propanol

Methanol

Ethanol

Acetic anhydride

Sodium hydride

Methyl iodide

AIBN (Azobisisobutyronitrile)

Nitroethane

1-Nitrohexane

Nitrosobenzene

Phenylhydroxylamine

Azobenzene

Azoxybenzene

Diphenylhydrazine

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The primary alcohol moiety in this compound serves as a versatile handle for various functionalizations, primarily through nucleophilic substitution reactions. To facilitate these transformations, the hydroxyl group (-OH) is typically converted into a better leaving group. Common methods involve activation via esterification or direct conversion to a halide.

Activation and Substitution: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine, readily converts the primary alcohol into the corresponding tosylate or mesylate ester. These sulfonate esters are excellent leaving groups, rendering the carbon atom susceptible to nucleophilic attack. For instance, the tosylation of this compound typically proceeds with high yields, yielding 6-nitrohexyl tosylate.

Alternatively, the hydroxyl group can be directly replaced by a halogen atom. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose, yielding 1-bromo-6-nitrohexane (B13700007) or 1-chloro-6-nitrohexane, respectively. These alkyl halides are highly reactive towards a broad spectrum of nucleophiles, enabling the introduction of various functionalities via SN2 reactions.

Data Table 1: Nucleophilic Substitution Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Product | Typical Yield |

| Tosylation | TsCl, Pyridine | 6-Nitrohexyl tosylate | 85-90% |

| Mesylation | MsCl, Et₃N | 6-Nitrohexyl mesylate | 80-88% |

| Bromination | PBr₃, Diethyl ether | 1-Bromo-6-nitrohexane | 70-75% |

| Chlorination | SOCl₂, Pyridine | 1-Chloro-6-nitrohexane | 75-80% |

| Subsequent Nucleophilic Substitution (e.g., with NaCN) | Activated derivative (e.g., tosylate), NaCN | 7-Nitroheptanenitrile | Varies |

Carbon-Carbon Bond Forming and Cleaving Reactions

The presence of both a nitro group and a hydroxyl group in this compound opens avenues for carbon-carbon bond manipulation, including formation and cleavage pathways.

Retro-Henry Reactions and Associated Decomposition Pathways

While direct "retro-Henry" reactions, which involve the cleavage of a C-C bond formed during a Henry (nitroaldol) reaction, are not extensively documented for this compound itself as a substrate, the nitroalkane moiety is susceptible to various decomposition pathways. Nitroalkanes, particularly under basic or thermal stress, can undergo fragmentation. The acidic alpha-hydrogens (on the carbon adjacent to the nitro group) can be abstracted, leading to carbanion formation. This carbanion can then participate in various reactions, including oxidation or elimination, which might be considered analogous to decomposition pathways.

Under specific harsh conditions, nitroalkanes can cleave adjacent C-C bonds. For a molecule like this compound (NO₂-CH₂-R), cleavage of the C1-C2 bond (where C1 is the nitro-bearing carbon) could theoretically yield formaldehyde (B43269) (CH₂O) and a nitroalkane fragment (NO₂-R). However, such processes are often complex and depend heavily on the reaction environment. Research into the general decomposition of nitroalkanes indicates that thermal or strong base-catalyzed degradation can lead to complex mixtures, sometimes involving cleavage of the C-NO₂ bond or adjacent C-C bonds, but specific "retro-Henry" nomenclature for these general decomposition routes of simple nitroalkanes is less common. The hydroxyl group's presence might influence these pathways, potentially by participating in intramolecular reactions or altering the electronic distribution.

Data Table 2: Potential Decomposition Pathways of Nitroalkanes (Illustrative)

| Pathway Type | Conditions | Potential Products | Notes |

| Base-Catalyzed Decomposition | Strong base (e.g., NaOH, KOH), Heat | Aldehydes, Nitroalkanes, Nitrite (B80452) salts, Acids | Involves carbanion intermediates; complex fragmentation possible. |

| Thermal Decomposition | High Temperature | Alkenes, Nitroalkanes, Aldehydes, NO₂, CO, H₂O | C-C bond cleavage can occur. |

| Oxidative Decomposition | Strong Oxidizing Agents | Carboxylic Acids, Carbonyls, Nitro-containing fragments | The nitro group itself can be oxidized or eliminated. |

Potential for Chain Elongation and Functionalization through C-C Bond Formation

The most significant pathway for C-C bond formation involving this compound centers on the acidity of the protons on the carbon atom directly attached to the nitro group (C1). These alpha-protons are relatively acidic (pKa ~10-11) due to the strong electron-withdrawing nature of the nitro group, allowing for facile deprotonation by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH).

The resulting nitroalkane carbanion is a potent nucleophile. This nucleophile can readily react with various electrophiles, most commonly alkyl halides, in SN2 reactions to form new carbon-carbon bonds. For example, treating this compound with LDA followed by the addition of methyl iodide leads to the formation of 1-methyl-6-nitro-1-hexanol, effectively extending the carbon chain by one methyl group at the alpha position. This methodology allows for precise functionalization and chain elongation, building more complex molecular architectures. Other electrophiles, such as epoxides or alpha,beta-unsaturated carbonyl compounds, can also be utilized for C-C bond formation.

Data Table 3: Carbon-Carbon Bond Formation via Alpha-Alkylation

| Reaction Type | Base Used | Electrophile | Product | Typical Yield |

| Alpha-Alkylation | LDA | CH₃I | 1-Methyl-6-nitro-1-hexanol | 60-70% |

| Alpha-Alkylation | LDA | EtBr | 1-Ethyl-6-nitro-1-hexanol | 55-65% |

| Alpha-Alkylation | NaH | Benzyl Bromide | 1-Benzyl-6-nitro-1-hexanol | 65-75% |

| Michael Addition | LDA | Methyl Acrylate (B77674) | Methyl 7-nitro-8-hydroxyoctanoate | 50-60% |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for optimizing synthetic strategies and controlling product selectivity. These investigations often employ kinetic and spectroscopic studies.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for confirming the structures of reactants, intermediates, and final products. NMR spectroscopy allows for detailed structural elucidation by analyzing chemical shifts, coupling constants, and integration of signals, providing definitive proof of successful functionalization or bond formation. IR spectroscopy can monitor the disappearance of characteristic functional group absorptions (e.g., O-H stretch) and the appearance of new ones (e.g., C=O stretch in esters). Mass spectrometry confirms the molecular weight of the products and can help identify fragmentation patterns of intermediates.

Role of Intermediates and Transition States in Reactivity Control

Key intermediates in the reactivity of this compound include the nitroalkane carbanion formed upon deprotonation of the alpha-carbon. This highly nucleophilic species is central to C-C bond forming reactions. For nucleophilic substitutions at the hydroxyl group, the activated intermediates (tosylates, mesylates, halides) are critical, as they possess a good leaving group that facilitates the SN2 attack.

Compound List:

this compound

p-toluenesulfonyl chloride (TsCl)

Pyridine

6-Nitrohexyl tosylate

Methanesulfonyl chloride (MsCl)

Triethylamine (Et₃N)

6-Nitrohexyl mesylate

Phosphorus tribromide (PBr₃)

Diethyl ether

1-Bromo-6-nitrohexane

Thionyl chloride (SOCl₂)

1-Chloro-6-nitrohexane

Sodium cyanide (NaCN)

7-Nitroheptanenitrile

Lithium diisopropylamide (LDA)

Sodium hydride (NaH)

Methyl iodide (CH₃I)

1-Methyl-6-nitro-1-hexanol

Ethyl bromide (EtBr)

1-Ethyl-6-nitro-1-hexanol

Benzyl bromide

1-Benzyl-6-nitro-1-hexanol

Methyl acrylate

Methyl 7-nitro-8-hydroxyoctanoate

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Nitro 1 Hexanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon (¹³C) NMR provide invaluable information.

Advanced NMR techniques, such as 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide more detailed structural information. COSY helps establish proton-proton couplings, confirming adjacent protons emerypharma.comsdsu.edu. HSQC correlates protons directly to the carbons they are attached to, aiding in assigning specific carbon signals to their corresponding protons emerypharma.comsdsu.edu. HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework and confirming connectivity, especially in complex molecules or when isomer differentiation is critical emerypharma.comsdsu.edu. While 6-Nitro-1-hexanol is a relatively simple linear molecule without inherent chirality, these techniques would still be employed to definitively confirm its structure and rule out any unexpected side products or isomers. Conformational analysis, though less critical for a flexible linear molecule, can be studied using NMR by analyzing coupling constants and NOE (Nuclear Overhauser Effect) data, which can reveal spatial proximity of protons acs.orgresearchgate.net.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing insights into functional groups and molecular symmetry.

FT-IR spectroscopy is highly effective for identifying functional groups. The presence of the hydroxyl (-OH) group in this compound would be indicated by a broad absorption band typically in the region of 3200-3600 cm⁻¹ due to O-H stretching, often broadened by hydrogen bonding masterorganicchemistry.com. The nitro (-NO₂) group is characterized by two strong absorption bands: an asymmetric stretching vibration usually found around 1550 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹ askthenerd.comspectroscopyonline.comorgchemboulder.com. These bands are distinctive and readily identifiable. Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹ masterorganicchemistry.com. The C-O stretching of the alcohol would typically be observed in the 1000-1250 cm⁻¹ range msu.edu.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretching | 3200-3600 (broad) | masterorganicchemistry.com |

| Nitro (-NO₂) | N-O Asymmetric Stretch | ~1550 | askthenerd.comspectroscopyonline.comorgchemboulder.com |

| Nitro (-NO₂) | N-O Symmetric Stretch | ~1350 | askthenerd.comspectroscopyonline.comorgchemboulder.com |

| Aliphatic C-H | C-H Stretching | 2850-3000 | masterorganicchemistry.com |

| Alcohol (C-O) | C-O Stretching | 1000-1250 | msu.edu |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that are active in Raman scattering. Like FT-IR, it can identify functional groups and provide a "fingerprint" of the molecule horiba.comrenishaw.com. The C-H, O-H, and N-O stretching vibrations would also be observable in Raman spectra, though their intensities and specific positions might differ from FT-IR. Raman spectroscopy is particularly useful for aqueous solutions and can provide information on molecular symmetry and crystal structures horiba.comrenishaw.com. For nitro compounds, Raman spectroscopy can also help distinguish between different conformers or identify specific vibrational modes related to the nitro group and the aliphatic chain researchgate.net.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and for identifying impurities. Electron Ionization (EI) is a common technique where molecules are bombarded with electrons, causing ionization and fragmentation uni-saarland.de. For this compound (molecular formula C₆H₁₃NO₃, molecular weight ~147.17 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺•) at m/z 147. Fragmentation patterns would arise from the cleavage of C-C, C-O, and C-N bonds, as well as loss of small molecules like water. For example, primary alcohols often show a prominent loss of water (M - 18) researchgate.net. The nitro group can also influence fragmentation pathways researchgate.netmiamioh.edu. GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful tool for separating and identifying volatile components, including impurities, in a sample rsc.org. Electrospray Ionization (ESI) is another technique that can be used, often producing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ rsc.org.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z | Fragmentation Pathway/Notes | Reference |

| Molecular Ion (M⁺•) | ~147 | Represents the intact molecule. | uni-saarland.de |

| [M-H₂O]⁺ | ~129 | Loss of water from the alcohol group. | researchgate.net |

| Fragment ions | Various | Cleavage of C-C, C-O, C-N bonds; loss of NO₂, CH₃, etc. | uni-saarland.deresearchgate.net |

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive approach to the characterization of this compound, ensuring its identity and purity for further research or application.

Compound List:

this compound

Nitrobenzene

1,6-Diaminohexane

1,8-Diaminooctane

10-Undecen-1-amine

p-Aminoacetophenone

5-Aminoindole

Aniline

p-Bromoaniline

Methyl crotonate

Nitroethane

Methyl 3-methyl-4-nitropentanoate

2-Nitrotoluene

6-Nitro-1-hexene

6-Nitro-3-hexanone

6-(Vinyloxy)-1-hexanol

6-mercapto-1-hexanol (B159029) (MCH)

Tributyl phosphate (B84403) (TBP)

N-butylbenzenesulfonamide

2,4,6-Trinitrotoluene (TNT)

RDX

Pentaerythritol Tetranitrate (PETN)

m-Nitrotoluene

Polystyrene

Succinic Acid

D-ribose

Aspirin

Benzaldehyde

Hexanal

Octanoic acid

Quinine

Pyrrolo[1,2-a]quinoxalin-4-ones

Pyrrolo[1,2-a]benzimidazoles

Spirooxindole

Acrylamide

Azomethine ylide

Benzoylacrylic acid

Tanzawaic acids

Arohynapene A

Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its application to this compound would be instrumental in assessing its purity and identifying any synthesis-related by-products.

Purity Assessment: In a GC-MS analysis, this compound, expected to possess sufficient volatility, would be separated from a complex mixture based on its boiling point and interaction with the chromatographic column's stationary phase. A pure sample would ideally yield a single, well-defined chromatographic peak. The presence of multiple peaks would indicate impurities, such as unreacted starting materials, isomers, or other reaction by-products.

By-product Identification: The mass spectrometer coupled to the GC provides crucial identification data. Upon elution from the GC column, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation patterns generated are highly characteristic of the compound's structure. For this compound, fragmentation would likely involve characteristic ions associated with both the alcohol and the nitro group. For instance, the presence of the hydroxyl group might lead to fragments resulting from the loss of water (M-18) or the loss of the -CH2OH moiety. The nitro group (-NO2) can also influence fragmentation, potentially leading to ions associated with the loss of NO2 (M-46) or NO (M-30), and characteristic fragment ions related to the nitroalkane structure. While the molecular ion (M+) of nitroalkanes can sometimes be weak or absent, its detection, along with specific fragment ions, would confirm the compound's identity.

Typical GC-MS Parameters: Standard GC-MS analysis for such compounds typically involves an electron ionization (EI) source operating at 70 eV. A capillary column, such as a non-polar (e.g., HP-5ms) or a moderately polar stationary phase, would be employed, with a temperature program starting at a lower temperature (e.g., 50 °C) and gradually increasing to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound and any potential impurities. Helium is commonly used as the carrier gas.

Table 1: Expected GC-MS Fragmentation Profile for this compound

| Ion (m/z) | Expected Fragment/Loss | Functional Group Association |

| ~147 | [M]+ | Molecular Ion (if observed) |

| ~129 | [M-H2O]+ | Loss of hydroxyl group water |

| ~116 | [M-NO2]+ | Loss of nitro group |

| ~101 | [M-NO2-H2O]+ | Loss of NO2 and H2O |

| ~31 | [CH2OH]+ | Fragment from alcohol end |

| ~46 | [NO2]+ | Nitro group fragment |

| ~63 | [CH2CH2CH2CH2OH]+ | Fragment from alkyl chain + alcohol end |

High-Resolution Mass Spectrometry for Precise Mass Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous differentiation of compounds that might share the same nominal mass but have different molecular formulas.

Application to this compound: The molecular formula for this compound is C6H13NO3. Using accurate atomic masses, its monoisotopic mass can be calculated. For instance, the precise mass of C6H13NO3 is approximately 147.0895 Da. HRMS analysis of this compound would aim to confirm this exact mass, thereby verifying its elemental composition. This is particularly useful when dealing with complex mixtures or when confirming the identity of synthesized compounds.

While specific derivatives of this compound are not detailed in the search results, HRMS would be critical if derivatization were employed to enhance volatility or detectability, for example, by silylating the hydroxyl group. HRMS would then provide the precise mass of the derivatized molecule, allowing for the confirmation of the derivative's structure and, by extension, the original compound.

Table 2: HRMS for Elemental Composition Confirmation

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Nominal Mass | Potential Isobaric Formula | Calculated Exact Mass (Da) |

| This compound | C6H13NO3 | 147.0895 | 147 | C7H17NO2 | 147.1259 |

Chromatographic Separations for Isolation and Purity Analysis

Chromatographic techniques are foundational for separating mixtures into their individual components, enabling both qualitative and quantitative analysis.

Gas Chromatography (GC) for Volatility and Quantitative Analysis

Gas Chromatography (GC) is a separation technique that relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. It is particularly effective for compounds that are volatile and thermally stable.

Volatility and Quantitative Analysis: this compound, possessing a six-carbon chain and a hydroxyl group, is expected to exhibit sufficient volatility for GC analysis. The presence of the nitro group might influence its boiling point compared to simple hexanol isomers. GC, often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS), can be used for quantitative analysis. By establishing a calibration curve using known concentrations of a standard, the amount of this compound in a sample can be accurately determined based on the peak area.

Typical GC Parameters: For quantitative analysis, specific GC parameters would be optimized. This includes selecting an appropriate stationary phase (e.g., a mid-polarity column like a polyethylene (B3416737) glycol-based column or a non-polar phenyl-methyl polysiloxane column), a suitable temperature program to achieve good separation within a reasonable time, and precise control over carrier gas flow rates.

Table 3: Representative GC Conditions

| Parameter | Value/Type |

| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar) |

| Injector Temperature | 250-280 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Detector | FID or MS |

High-Performance Liquid Chromatography (HPLC) for Separation of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in liquid samples. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis, or when analyzing complex matrices.

Separation of Complex Mixtures: this compound, with its polar hydroxyl group and the polar nitro group, would likely be amenable to separation using reversed-phase HPLC (RP-HPLC). This mode utilizes a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of analytes between these phases, with more polar compounds eluting earlier and less polar compounds eluting later.

Mobile Phase and Detection: Typical mobile phases for RP-HPLC of such compounds would involve mixtures of water with organic modifiers like acetonitrile (B52724) or methanol (B129727). The addition of a buffer or acid (e.g., formic acid or phosphoric acid) can be crucial for controlling the mobile phase pH and improving peak shape, especially for compounds with ionizable groups. Detection can be achieved using UV-Vis spectroscopy, as the nitro group can act as a chromophore, although its absorption might be weak. More sensitive and specific detection can be achieved using mass spectrometry (HPLC-MS).

Table 4: Representative HPLC Conditions

| Parameter | Value/Type |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient (e.g., starting at 20% ACN, ramping to 80% ACN over 20 min) or Isocratic: 50% Acetonitrile / 50% Water with 0.1% Formic Acid. |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 210 nm or 270 nm) or Mass Spectrometry (MS) |

Compound List:

this compound

Theoretical and Computational Investigations of 6 Nitro 1 Hexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules analogous to 6-Nitro-1-hexanol, such as nitroalkanes and long-chain alcohols, provide a basis for predicting its molecular geometry and stability. researchgate.netresearchgate.net By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), key structural parameters can be determined. researchgate.net

The nitro group introduces a strong electron-withdrawing effect, influencing the electron density across the molecule. advancesinmechanics.com This affects bond lengths and angles, particularly around the C-N bond. The C-N bond is expected to be around 1.49 Å, and the N-O bonds approximately 1.22 Å, with an O-N-O bond angle of about 124°. The hexyl chain will likely adopt a staggered conformation to minimize steric hindrance, similar to other n-alkanes. chemrxiv.org The terminal hydroxyl group will also influence the local geometry, with typical C-O and O-H bond lengths.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For nitro compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length (average) | ~1.53 Å |

| C-H Bond Length (average) | ~1.09 Å |

| C-N Bond Length | ~1.49 Å |

| N-O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle (average) | ~112° |

| O-N-O Bond Angle | ~124° |

Note: These are representative values based on general data for nitroalkanes and alcohols; specific values for this compound require direct calculation.

Computational modeling can map out the potential energy surfaces for various reactions involving this compound. This is particularly useful for understanding reaction mechanisms, identifying transition states, and calculating activation energies. For instance, the reduction of the nitro group to an amine or the oxidation of the alcohol to an aldehyde or carboxylic acid are key transformations.

By modeling these reaction pathways, the energetic barriers for each step can be calculated. This information helps in predicting the feasibility of a reaction under certain conditions and can guide the selection of appropriate reagents and catalysts. For example, DFT calculations can model the step-wise process of a reaction, identifying the geometry of the transition state and its associated energy, which is the rate-determining step of the reaction. nih.gov

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the six-carbon chain in this compound means it can adopt numerous conformations. Understanding these conformational preferences is crucial as they can significantly impact the molecule's physical properties and biological activity.

Molecular mechanics (MM) provides a computationally efficient way to explore the vast conformational space of flexible molecules. youtube.com By systematically rotating the dihedral angles of the C-C, C-N, and C-O bonds, a potential energy landscape can be generated, revealing the low-energy, stable conformers. arxiv.orgopenness-lab.org For an n-hexane chain, the anti (trans) conformations are generally more stable than gauche conformations due to reduced steric strain. chemrxiv.orgresearchgate.net

The presence of the polar nitro and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, where the hydroxyl hydrogen interacts with an oxygen of the nitro group. This could lead to a folded or cyclic conformation being particularly stable. Molecular dynamics (MD) simulations can further explore these preferences by simulating the movement of the atoms over time, providing insight into the dynamic equilibrium between different conformers. mdpi.com

Table 2: Relative Energies of n-Hexane Conformers as an Analogue for the this compound Backbone

| Conformer (Dihedral Angles) | Relative Energy (kcal/mol) |

|---|---|

| anti-anti-anti | 0.00 |

| gauche-anti-anti | ~0.6 |

| anti-gauche-anti | ~0.6 |

| gauche-gauche-anti | ~1.2 |

Note: Data is illustrative based on n-alkane studies. The presence of functional groups in this compound would alter these values. chemrxiv.org

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. frontiersin.org MD simulations are well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box. researchgate.net In a polar solvent like water, the solvent molecules will form hydrogen bonds with both the nitro and hydroxyl groups. nih.govresearchgate.net This solvation can stabilize certain conformations over others. For example, conformations that allow for optimal hydrogen bonding with the solvent may be favored, even if they are not the lowest energy conformations in the gas phase. usp.br These simulations can provide a picture of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. frontiersin.org

In Silico Approaches to Molecular Design and Derivatization Prediction

Computational methods can be used to predict how modifications to the this compound structure would affect its properties. This in silico design process can accelerate the discovery of new molecules with desired characteristics. nih.gov For example, one could computationally model a series of derivatives where the length of the alkyl chain is varied, or where additional functional groups are introduced. DFT calculations could then be used to predict how these changes affect the electronic properties, such as the HOMO-LUMO gap, which correlates with reactivity.

Furthermore, properties such as lipophilicity (logP) and polar surface area, which are important for predicting the behavior of a molecule in biological systems, can be calculated. By screening a virtual library of this compound derivatives, it is possible to identify promising candidates for synthesis and experimental testing, saving significant time and resources. chemrxiv.orgacs.orgmdpi.com This predictive power is a cornerstone of modern computational chemistry and drug discovery.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The presence of both a nitro and a hydroxyl group on a six-carbon chain provides 6-nitro-1-hexanol with the versatility to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of intricate organic structures.

Building Block for Heterocyclic Compounds and Chiral Auxiliaries

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The nitro group of this compound can serve as a masked amino group. Through reduction, the nitro functionality is readily converted to a primary amine, a key precursor for the synthesis of nitrogen-containing heterocycles (N-heterocycles). frontiersin.org This transformation opens up pathways to various cyclic structures. For instance, the resulting 6-amino-1-hexanol (B32743) can undergo intramolecular cyclization or react with other reagents to form substituted piperidines, azepanes, or other heterocyclic systems, depending on the reaction conditions and co-reactants. The versatility of nitroalkanes in forming carbon-carbon bonds through reactions like the Henry (nitroaldol) reaction and Michael addition further expands their utility in constructing functionalized carbocyclic and heterocyclic frameworks. benthamscience.comnih.gov

In the field of asymmetric synthesis, chiral auxiliaries are crucial for controlling the stereochemical outcome of a reaction. wikipedia.org While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure presents possibilities. The hydroxyl group can be attached to a prochiral molecule, and the nitro group, with its strong electron-withdrawing nature, could influence the stereoselectivity of reactions at a nearby chiral center. Subsequent modification or removal of the this compound moiety would yield an enantiomerically enriched product. The development of chiral auxiliaries often involves the use of readily available, optically active natural products, and derivatives of this compound could potentially be resolved into its enantiomers to serve this purpose.

Table 1: Potential Heterocyclic Systems Derived from this compound Precursors

| Precursor from this compound | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| 6-Amino-1-hexanol | Intramolecular Cyclization | Substituted Piperidine/Azepane |

| 6-Oxo-1-nitrohexane | Reductive Amination | Substituted Piperidine |

| This compound Derivative | Michael Addition/Cyclization | Functionalized Carbocycle/Heterocycle |

Precursor in the Multistep Synthesis of Defined Molecular Architectures

The dual functionality of this compound makes it an attractive starting material for the linear, multistep synthesis of complex molecules with well-defined architectures. The hydroxyl and nitro groups can be manipulated independently, allowing for a stepwise construction of the target molecule. For example, the alcohol can be protected, allowing for chemical transformations on the nitro group, or vice versa.

The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing handles for further carbon-carbon bond-forming reactions such as Wittig reactions or amide couplings. kmchemistry.com The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form imines. frontiersin.org This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex structures from simpler precursors. The six-carbon aliphatic chain also provides a flexible spacer, which can be desirable in the design of molecules such as molecular linkers, probes, or pharmacologically active compounds where specific spatial arrangements of functional groups are required.

Contributions to Polymer and Material Science Research

The ability of this compound to be incorporated into larger molecular structures extends to the field of polymer and materials science, where it can serve as a monomer or a precursor to functional materials.

Incorporation into Functional Polymers and Monomer Development

Functional polymers, which possess reactive side chains or specific functional groups, are of great interest for a variety of applications, including drug delivery, catalysis, and sensor technology. The hydroxyl group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyethers. The pendant nitro group would then be available for post-polymerization modification. For example, the nitro groups along the polymer backbone could be reduced to amino groups, which could then be used to attach biomolecules, crosslink the polymer, or alter the polymer's solubility and thermal properties.

Furthermore, this compound can be chemically modified to produce a variety of functional monomers. For instance, esterification of the alcohol with acrylic acid or methacrylic acid would yield a polymerizable monomer. The resulting polymer would have nitro groups in its side chains, offering a platform for further functionalization. The reduction of the nitro group to an amine in the monomer stage produces 6-amino-1-hexanol, a well-known monomer used in the production of polyamides and polyurethanes. sarchemlabs.com

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound Moiety | Potential Application |

|---|---|---|

| Polyester | As a diol (after reduction of nitro to amino and protection) | Biodegradable materials |

| Polyacrylate | As a functional side chain | Reactive polymer for surface modification |

| Polyurethane | As a chain extender (as 6-amino-1-hexanol) | Elastomers, foams |

Exploration in the Synthesis of Specialty Coatings and Additives

The properties of this compound also suggest its potential use in the formulation of specialty coatings and additives. The hydroxyl group can react with isocyanates to form urethanes, which are a key component of many high-performance coatings. The presence of the nitro group could impart specific properties to the coating, such as altered polarity, increased adhesion to certain substrates, or the ability to be chemically modified after application.

As an additive, the bifunctional nature of this compound could be advantageous. For example, it could act as a crosslinking agent in certain polymer systems or as a compatibilizer in polymer blends. The nitro group's polarity might also make it useful as a dispersant for pigments or other additives in a coating formulation. While specific research in this area is not widely reported, the fundamental chemistry of its functional groups supports its potential exploration for these applications.

Derivatization for Analytical and Research Tool Development

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more amenable to a particular analytical technique. The reactive handles of this compound make it a candidate for derivatization, both as an analyte and as a derivatizing agent itself.

For instance, the hydroxyl group can be esterified with a chromophoric or fluorophoric acid to facilitate detection by UV-Vis or fluorescence spectroscopy. This is a common strategy for the analysis of alcohols that lack a strong chromophore. Similarly, the nitro group could potentially be converted to a more readily detectable functional group.

Conversely, derivatives of this compound could be synthesized to act as analytical research tools. For example, by attaching a reporter group (like a fluorescent tag) to the alcohol and a reactive group that targets a specific analyte to a derivative of the nitro group, a chemical probe could be developed. The six-carbon chain would act as a flexible linker between the reporter and the reactive site. The development of such tools is a growing area of chemical biology and analytical science, and bifunctional molecules like this compound provide a versatile scaffold for their construction.

Development of Labeled Probes for Chemical Biology Research

This compound serves as a strategic precursor in the synthesis of labeled probes used for chemical biology research. Its utility stems from its bifunctional nature, featuring a terminal nitro group on a six-carbon aliphatic chain that is capped by a hydroxyl group. The key to its application is the straightforward and high-yielding chemical reduction of the nitro group to a primary amine, converting it into the versatile linker molecule, 6-amino-1-hexanol. sarchemlabs.com This transformation is foundational for subsequent bioconjugation reactions.

The resulting 6-amino-1-hexanol is an ideal building block for creating probes due to its distinct functionalities:

Primary Amine (-NH₂): This group serves as a reactive handle for covalently attaching reporter molecules such as fluorophores, biotin, or other tags. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. nih.gov

Primary Alcohol (-OH): The hydroxyl group can be used for further modifications, attachment to solid supports, or to improve the solubility of the final probe.

Hexyl Chain (-C₆H₁₂-): The six-carbon chain acts as a flexible spacer, which is crucial for minimizing steric hindrance between the reporter molecule and the biological target, thereby preserving the target's natural function.

The process typically involves a two-step synthetic sequence. First, this compound is reduced via methods like catalytic hydrogenation to yield 6-amino-1-hexanol. sarchemlabs.com Second, the purified 6-amino-1-hexanol is reacted with an activated reporter molecule to generate the final labeled probe. This modular approach allows for the creation of a wide array of chemical tools for visualizing and tracking biological processes.

Table 1: Synthesis Pathway for a Fluorescently Labeled Probe

| Step | Reactant 1 | Reactant 2 | Key Reaction | Product | Application of Product |

|---|---|---|---|---|---|

| 1 | This compound | H₂ / Catalyst (e.g., Pd/C) | Nitro Group Reduction | 6-Amino-1-hexanol | Bifunctional linker molecule sarchemlabs.com |

| 2 | 6-Amino-1-hexanol | Fluorescent Dye-NHS Ester | N-acylation | Fluorescently Labeled Probe | Molecular imaging, flow cytometry |

Synthesis of Reference Standards for Advanced Analytical Methods

In the context of analytical chemistry, particularly within the pharmaceutical industry, reference standards are highly purified compounds used to confirm the identity, purity, and strength of drugs and their intermediates. ugm.ac.id this compound functions as a valuable starting material for the deliberate synthesis of such standards, especially for process-related impurities and metabolites.

Aliphatic nitro compounds are recognized as versatile intermediates in organic synthesis, capable of being transformed into a wide range of other functional groups. orgsyn.org This chemical flexibility allows for the targeted synthesis of potential byproducts or degradation products that may arise during a larger-scale manufacturing process involving derivatives of this compound.

For instance, if 6-amino-1-hexanol (derived from this compound) is a key starting material in the synthesis of an active pharmaceutical ingredient (API), regulatory agencies would require methods to detect and quantify any residual this compound in the final product. To do this, a certified reference standard of this compound is necessary.

Furthermore, other potential impurities can be hypothesized and synthesized from this compound. These custom-synthesized, high-purity molecules are then used to develop and validate sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the safety and quality of the final pharmaceutical product. 6-amino-1-hexanol itself is considered a chemical intermediate in analytical chemistry. biosynth.com

Table 2: Potential Reference Standards Derived from this compound

| Precursor Compound | Transformation Reaction | Potential Derivative | Application as Reference Standard |

|---|---|---|---|

| This compound | Oxidation of alcohol | 6-Nitrohexanoic acid | Standard for an oxidative degradation impurity. |

| This compound | Reduction to amine | 6-Amino-1-hexanol | Standard for a key process intermediate. sarchemlabs.com |

| This compound | (Itself) | This compound | Standard for an unreacted starting material impurity. |

Environmental Fate and Degradation Pathways in Model Systems

Investigation of Chemical Degradation Mechanisms in Aquatic Environments

In aquatic environments, the chemical degradation of 6-Nitro-1-hexanol is expected to be influenced by processes such as hydrolysis and photolysis, as well as reactions with naturally occurring reactive species.

Hydrolysis: As a primary nitroalkane, this compound is susceptible to hydrolysis, particularly under acidic conditions. The general mechanism for the acid-catalyzed hydrolysis of primary nitroalkanes involves the conversion of the nitroalkane to a carboxylic acid and hydroxylamine (B1172632). nih.govcswab.org This reaction, known as the Nef reaction, proceeds through the formation of a nitronic acid intermediate. nih.gov For this compound, this would theoretically yield 6-hydroxyhexanoic acid and hydroxylamine.

Reaction: CH₂(NO₂) (CH₂)₄CH₂OH + H₂O + H⁺ → HOOC(CH₂)₄CH₂OH + NH₂OH·H⁺

The rate of hydrolysis is dependent on pH and temperature. Tertiary nitroalkanes are generally resistant to this type of hydrolysis. researchgate.net

Photolytic Degradation: The photolytic degradation of this compound in aqueous solutions may occur through direct or indirect photolysis. Direct photolysis involves the absorption of light by the molecule itself, which can lead to the cleavage of the carbon-nitrogen bond. nih.gov The solution photochemistry of simple nitroalkanes has been shown to proceed via intermolecular hydrogen abstraction by the excited nitro group. nih.gov In the case of this compound, this could involve abstraction from the alkyl chain or the alcohol group, initiating a series of radical reactions.

Indirect photolysis can be facilitated by the presence of photosensitizers in the water, such as nitrate (B79036) and nitrite (B80452) ions, which upon irradiation can generate reactive species that subsequently react with the compound. mdpi.com

In simulated environmental conditions, the degradation of this compound can be significantly influenced by its reaction with reactive oxygen species (ROS), such as hydroxyl radicals (•OH). Hydroxyl radicals are powerful, non-selective oxidizing agents that can react with a wide variety of organic compounds. acs.org

The reaction of hydroxyl radicals with nitroalkanes typically proceeds via hydrogen atom abstraction from the carbon-hydrogen bonds of the alkyl chain. researchgate.net The presence of the alcohol functional group in this compound provides an additional site for •OH attack. The rate constants for the gas-phase reactions of OH radicals with a series of nitroalkanes have been determined, showing that the reactivity increases with the size of the alkyl chain. researchgate.net

| Reactive Species | Potential Reaction with this compound | Expected Outcome |